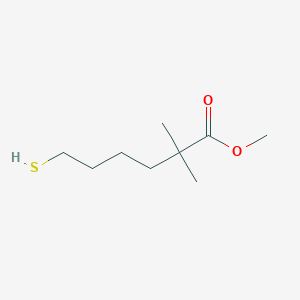

Methyl 2,2-dimethyl-6-mercaptohexanoate

Description

Methyl 2,2-dimethyl-6-mercaptohexanoate is a methyl ester derivative featuring a branched alkyl chain with a thiol (-SH) functional group at the sixth carbon position. Thiol-containing esters are often associated with unique reactivity, such as nucleophilic or antioxidant properties. Structural analogs and related methyl esters from the evidence will be used to infer comparative properties.

Properties

Molecular Formula |

C9H18O2S |

|---|---|

Molecular Weight |

190.31 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-6-sulfanylhexanoate |

InChI |

InChI=1S/C9H18O2S/c1-9(2,8(10)11-3)6-4-5-7-12/h12H,4-7H2,1-3H3 |

InChI Key |

YXLUASOUIRKCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCS)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2,2-dimethyl-6-mercaptohexanoate with methyl esters and related compounds identified in the evidence. Properties are inferred or derived from structurally analogous substances.

Key Observations:

Functional Groups: The thiol group in the target compound differentiates it from hydroxyl- or isocyanate-containing analogs. Compared to hexamethylene diisocyanate, the target compound’s thiol is less reactive than isocyanate groups but may still require careful handling .

Branched alkyl chains (2,2-dimethyl) may reduce crystallinity, enhancing solubility in organic solvents compared to linear esters like methyl decanoate .

Safety Considerations :

- While Methyl 2-hydroxyacetate requires basic ventilation , thiol-containing compounds often necessitate odor control and protection against oxidation. Hexamethylene diisocyanate’s stringent safety protocols highlight the importance of functional group-driven hazards .

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. Comparisons rely on structural analogs and general trends in methyl ester chemistry:

- Gaps in Data: No information on the compound’s synthesis, spectroscopic data, or regulatory status.

- Inferred Reactivity : Thiol stability and oxidation pathways (e.g., disulfide formation) are hypothesized but unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.